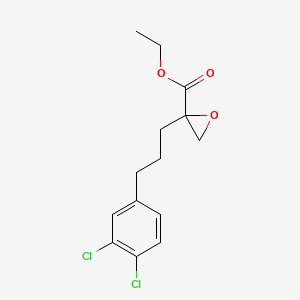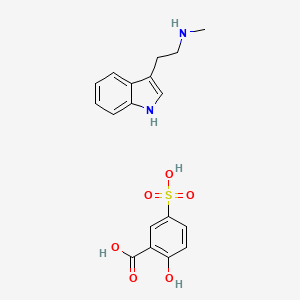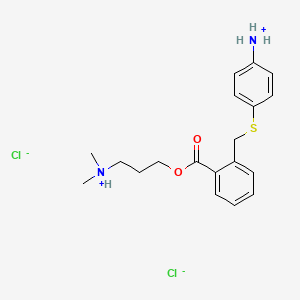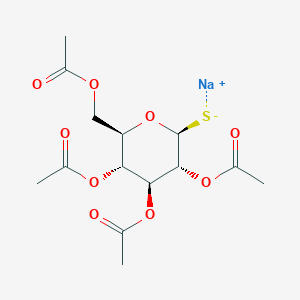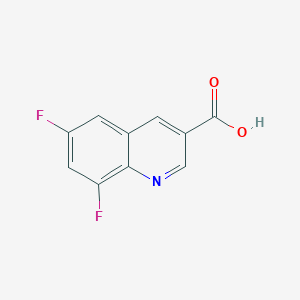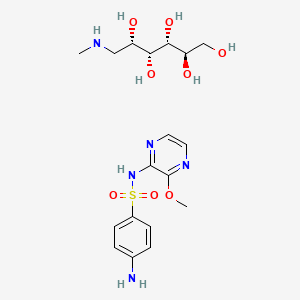
Sulfalene N-methylglucamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfalene N-methylglucamine salt: is a compound formed by the combination of sulfalene, a sulfonamide antibiotic, and N-methylglucamine, a derivative of glucose. Sulfalene is known for its long-acting antibacterial properties, making it effective in treating various bacterial infections. The addition of N-methylglucamine enhances the solubility and bioavailability of sulfalene, making it more effective for medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-methylglucamine involves the reaction of anhydrous dextrose with methylamine in an alcohol solvent under mild conditions. This reaction is typically carried out at temperatures between 10-40°C for 1-3 hours under normal pressure, with nitrogen gas introduced for protection . The resulting N-methylglucamine is then combined with sulfalene to form the salt.
Industrial Production Methods: Industrial production of Sulfalene N-methylglucamine salt follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfalene N-methylglucamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert sulfalene into its corresponding amine derivatives.
Substitution: The sulfonamide group in sulfalene can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: Sulfalene N-methylglucamine salt is used in the synthesis of various chemical compounds due to its reactivity and stability. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, the compound is used to study the mechanisms of bacterial resistance and the development of new antibiotics. Its long-acting properties make it a valuable tool in microbiological studies .
Medicine: Medically, this compound is used to treat bacterial infections, particularly those caused by sulfonamide-sensitive bacteria. Its enhanced solubility and bioavailability make it effective in oral and injectable formulations .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products .
Mécanisme D'action
Sulfalene N-methylglucamine salt exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of sulfalene to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. The disruption of folate synthesis ultimately leads to the inhibition of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
- Sulfamonomethoxine
- Sulfadoxine
- Dapsone
- Sulfadiazine
Comparison: Sulfalene N-methylglucamine salt is unique due to its long-acting properties and enhanced solubility. Compared to sulfamonomethoxine and sulfadoxine, it has a longer half-life, making it more effective for prolonged treatments. Dapsone and sulfadiazine, while effective, do not offer the same solubility and bioavailability enhancements provided by the N-methylglucamine salt .
Propriétés
Numéro CAS |
62907-78-2 |
|---|---|
Formule moléculaire |
C18H29N5O8S |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clé InChI |
UKWKONPBWFVGDZ-WZTVWXICSA-N |
SMILES isomérique |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CNCC(C(C(C(CO)O)O)O)O.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



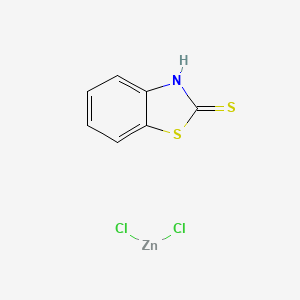



![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)
![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)

![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
